西维美林N-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

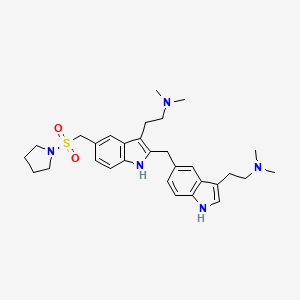

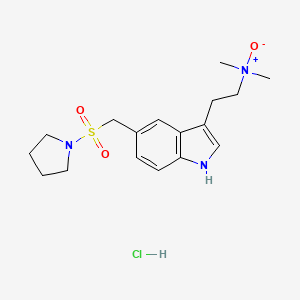

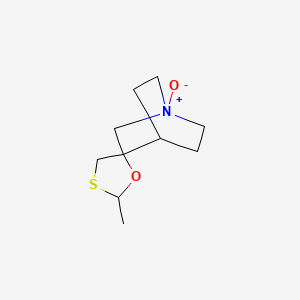

Cevimeline N-Oxide is a derivative of cevimeline, a muscarinic agonist primarily used in the treatment of dry mouth associated with Sjögren’s syndrome. This compound is an N-oxide metabolite of cevimeline, which means it has undergone an oxidation reaction where an oxygen atom is added to the nitrogen atom in the molecule. This modification can influence the pharmacokinetic and pharmacodynamic properties of the compound.

科学研究应用

Cevimeline N-Oxide has several scientific research applications, including:

Chemistry: Used as a model compound to study oxidation and reduction reactions, as well as the behavior of N-oxide functional groups.

Biology: Investigated for its potential effects on muscarinic receptors and its role in modulating acetylcholine levels.

Medicine: Explored for its potential therapeutic effects in conditions like Sjögren’s syndrome and other disorders involving dry mouth.

Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

作用机制

Target of Action

Cevimeline N-Oxide primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands .

Mode of Action

Cevimeline N-Oxide, as a muscarinic agonist, binds to and activates the muscarinic M1 and M3 receptors . This activation results in an increase in secretion from the secretory glands .

Biochemical Pathways

The activation of the M1 and M3 receptors by Cevimeline N-Oxide influences the neuromodulator acetylcholine . This interaction can lead to improvements in symptoms of diseases like Alzheimer’s, where memory loss is a key symptom .

Pharmacokinetics

Cevimeline N-Oxide is rapidly absorbed with a mean time to peak concentration of 1.5 to 2 hours . It has a volume of distribution of approximately 6L/kg and is less than 20% bound to human plasma proteins . This suggests that Cevimeline N-Oxide is extensively bound to tissues . It is metabolized by isozymes CYP2D6 and CYP3A3/4 . After 24 hours, 86.7% of the dose was recovered (16% unchanged, 44.5% as cis and trans-sulfoxide, 22.3% of the dose as glucuronic acid conjugate and 4% of the dose as N-oxide of cevimeline) .

Result of Action

The activation of the muscarinic M1 and M3 receptors by Cevimeline N-Oxide leads to an increase in secretion from the secretory glands . This can alleviate symptoms of dry mouth associated with conditions like Sjögren’s Syndrome .

Action Environment

The action of Cevimeline N-Oxide can be influenced by environmental factors. For instance, the N-oxidation reaction of Cevimeline was completely blocked by the addition of thiourea, a specific inhibitor of flavin-containing mono-oxygenase (FMO) . This suggests that the presence of certain substances in the environment can affect the metabolism and hence the action of Cevimeline N-Oxide.

生化分析

Biochemical Properties

Cevimeline N-Oxide, as a metabolite of Cevimeline, may share similar biochemical properties with its parent compound. Cevimeline is known to interact with muscarinic receptors, particularly M1 and M3

Cellular Effects

Cevimeline, its parent compound, has been shown to increase secretion of exocrine glands, such as salivary and sweat glands, and increase the tone of smooth muscle in the gastrointestinal and urinary tracts . It’s plausible that Cevimeline N-Oxide may have similar effects.

Molecular Mechanism

Cevimeline is known to bind and activate the muscarinic M1 and M3 receptors . This activation generally results in smooth muscle contraction and increased glandular secretions .

Dosage Effects in Animal Models

Studies on Cevimeline have shown improvement in experimentally induced cognitive deficits in animal models .

Metabolic Pathways

Cevimeline N-Oxide is a metabolite of Cevimeline, which is metabolized by isozymes CYP2D6 and CYP3A3/4 . Approximately 4% of the dose of Cevimeline is converted to Cevimeline N-Oxide .

Transport and Distribution

Cevimeline has a volume of distribution of approximately 6L/kg and is <20% bound to human plasma proteins . This suggests that Cevimeline, and possibly Cevimeline N-Oxide, is extensively bound to tissues.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Cevimeline N-Oxide typically involves the oxidation of cevimeline. This can be achieved using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of Cevimeline N-Oxide would involve large-scale oxidation processes using similar oxidizing agents. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and concentration of oxidizing agents. The product would then be purified using techniques like crystallization or chromatography to achieve the desired purity levels.

化学反应分析

Types of Reactions: Cevimeline N-Oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can occur, although it is less common.

Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions where the N-oxide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, organic solvents (dichloromethane, acetonitrile), room temperature to slightly elevated temperatures.

Reduction: Zinc and acetic acid, catalytic hydrogenation, organic solvents (ethanol, methanol), room temperature to slightly elevated temperatures.

Substitution: Various nucleophiles (amines, thiols), organic solvents, room temperature to slightly elevated temperatures.

Major Products Formed:

Reduction: Cevimeline (parent compound).

Substitution: Various substituted derivatives depending on the nucleophile used.

相似化合物的比较

Pilocarpine: Another muscarinic agonist used for dry mouth, but with a different chemical structure.

Bethanechol: A muscarinic agonist with a longer-lasting effect compared to cevimeline.

Muscarine: A natural alkaloid with similar agonistic effects on muscarinic receptors.

Uniqueness of Cevimeline N-Oxide: Cevimeline N-Oxide is unique due to its specific N-oxide functional group, which can influence its pharmacokinetic properties and metabolic stability. This modification can potentially lead to different therapeutic effects and side effect profiles compared to its parent compound and other similar muscarinic agonists.

属性

CAS 编号 |

469890-14-0 |

|---|---|

分子式 |

C10H17NO2S |

分子量 |

215.31 g/mol |

IUPAC 名称 |

(2R,5R)-2-methyl-1'-oxidospiro[1,3-oxathiolane-5,3'-1-azoniabicyclo[2.2.2]octane] |

InChI |

InChI=1S/C10H17NO2S/c1-8-13-10(7-14-8)6-11(12)4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,9?,10-,11?/m1/s1 |

InChI 键 |

DWWHPWWQQISZCA-BZCXBAJXSA-N |

SMILES |

CC1OC2(C[N+]3(CCC2CC3)[O-])CS1 |

手性 SMILES |

C[C@@H]1O[C@]2(C[N+]3(CCC2CC3)[O-])CS1 |

规范 SMILES |

CC1OC2(C[N+]3(CCC2CC3)[O-])CS1 |

外观 |

White to Off-White Solid |

熔点 |

>148°C |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

(2’R,3R)-rel-2’-Methylspiro[1-azabicyclo[2.2.2]octane-3,5’-oxathiolane] 1-Oxide; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

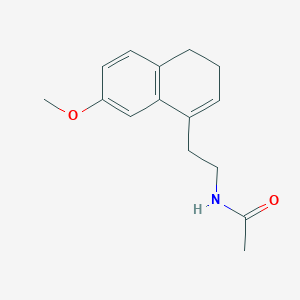

![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)

![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)